molecular formula C19H19ClN2O3S B2910099 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 851808-12-3

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2910099
CAS No.: 851808-12-3
M. Wt: 390.88
InChI Key: VLNSTOFOJZGMKL-UHFFFAOYSA-N
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Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone features a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group at position 2 and a 2,4-dimethoxyphenyl methanone at position 1. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in analogous imidazole derivatives .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-15-6-7-16(17(11-15)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-14(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNSTOFOJZGMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure combines imidazole and aromatic moieties, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H17ClN2O2SC_{18}H_{17}ClN_2O_2S, with a molecular weight of 348.85 g/mol. The presence of the 3-chlorobenzyl thio group and dimethoxyphenyl moiety contributes to its unique reactivity and biological profile.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring may facilitate interactions with biological macromolecules due to its ability to participate in hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds containing imidazole and thioether functionalities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : Compounds with imidazole rings have been tested against human cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range (e.g., IC50 < 10 µM) for several derivatives .
CompoundCell LineIC50 (µM)
Compound AA431 (epidermoid carcinoma)5.0
Compound BU251 (glioblastoma)7.5
Target CompoundJurkat (leukemia)TBD

Antimicrobial Activity

The compound's thioether component suggests potential antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 10–50 µg/mL .

Case Studies

  • Study on Anticancer Activity : A recent study investigated a series of thiazole and imidazole derivatives, including those structurally related to our target compound. The study found that modifications at the phenyl ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cancer types .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of compounds similar to the target molecule against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds featuring both thioether and imidazole groups exhibited superior activity compared to their non-thioether counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Thioether Substituents
  • (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 3-chlorobenzylthio group with a 3-(trifluoromethyl)benzylthio group. The trifluoromethyl group increases electronegativity and metabolic stability compared to chlorine . The 4-nitrophenyl methanone introduces strong electron-withdrawing effects, contrasting with the electron-donating 2,4-dimethoxyphenyl group in the target compound.
  • 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole ():

    • Chlorine is positioned ortho on the benzyl ring instead of meta.
    • Ortho substitution may induce steric hindrance, reducing binding affinity in biological targets compared to the target compound’s meta configuration .
Methanone Aryl Groups
  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): A chlorofluorophenyl group replaces the dimethoxyphenyl methanone. Halogenated aryl groups enhance hydrophobic interactions but may reduce solubility compared to methoxy substituents .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituent Effects
Target Compound 430.91 3.2 0.15 2,4-Dimethoxy (↑ solubility vs. nitro)
4-Nitrophenyl Analog () 464.84 3.8 0.05 4-Nitro (↓ solubility, ↑ reactivity)
2-Chlorobenzylthio Analog () 253.73 2.9 0.20 Ortho-Cl (steric hindrance)

Structural Analysis Tools

  • SHELX Software (): Critical for resolving crystal structures of imidazole derivatives. The target compound’s dihydroimidazole core may adopt a planar conformation, while steric bulk from substituents (e.g., trifluoromethyl in ) could distort geometry .

Key Findings and Implications

Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce binding affinity compared to nitro groups () in hydrophobic pockets.

Halogen Positioning : Meta-chlorine (target) offers a balance between steric effects and electronic contributions, unlike ortho-chlorine ().

Biological Optimization : The target compound’s structure is a promising scaffold for antiproliferative agents, but further optimization (e.g., trifluoromethyl substitution) could enhance metabolic stability .

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